molecular formula C74H132N12O17 B612759 Alisporivir intermediate-1

Alisporivir intermediate-1

Número de catálogo: B612759
Peso molecular: 1461.9 g/mol
Clave InChI: VJCXXMOVYUECHI-FNVMUSLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

Alisporivir, also known as DEB-025, is a cyclophilin inhibitor that has garnered attention for its potential in treating hepatitis C virus (HCV) infections. This compound operates by binding to cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase crucial for HCV replication. The biological activity of Alisporivir and its intermediate forms, particularly Alisporivir Intermediate-1, has been the subject of various studies, revealing its multifaceted mechanisms and therapeutic implications.

Inhibition of HCV Replication
Alisporivir demonstrates potent anti-HCV activity by inhibiting the replication of the virus. Studies have shown that it significantly reduces the levels of viral proteins, such as NS5A and core proteins, in HCV-infected cells. For instance, research utilizing the JFH-1 cell culture system indicated that Alisporivir treatment leads to a profound decrease in NS5A levels, suggesting effective suppression of viral RNA replication .

Impact on Immune Response
Alisporivir enhances the immune response against HCV by stimulating antigen presentation. Specifically, it increases the expression of major histocompatibility complex class I (MHC-I) and beta-2 microglobulin on hepatoma cells, which results in improved activation of CD8+ T cells . This immune modulation is critical for clearing HCV and could contribute to better treatment outcomes.

Clinical Efficacy

Clinical Trials and Findings
In clinical settings, Alisporivir has been evaluated in combination with ribavirin and pegylated interferon-alpha. The VITAL-1 study demonstrated high rates of sustained virologic response (SVR) among patients treated with Alisporivir compared to those receiving standard therapies. Specifically, SVR rates reached up to 100% in patients with favorable IL28B genotypes .

Treatment RegimenSVR Rate (%)Notes
Pegylated IFNα + Ribavirin55Standard treatment
Alisporivir + Pegylated IFNα + Ribavirin76Statistically significant improvement
Alisporivir Monotherapy69Effective for treatment-naïve patients
Alisporivir + Ribavirin (24 weeks)53Improved SVR in genotype 2 or 3 patients

Safety Profile

The safety profile of Alisporivir is generally favorable compared to traditional therapies. While some patients experienced hyperbilirubinemia due to transporter inhibition, this was not associated with liver toxicity . Furthermore, adverse events were comparable to those observed with pegylated interferon-alpha and ribavirin alone.

Case Studies

Case Study Analysis
In a cohort study involving treatment-experienced patients with genotype 1 HCV, Alisporivir combined with ribavirin resulted in a significant reduction in viral loads and improved liver function tests over a 48-week treatment period. Patients who did not achieve a rapid virologic response were switched to triple therapy, which included Alisporivir, leading to an SVR rate exceeding 90% .

Propiedades

IUPAC Name

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCXXMOVYUECHI-FNVMUSLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H132N12O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisporivir intermediate-1
Reactant of Route 2
Alisporivir intermediate-1
Reactant of Route 3
Reactant of Route 3
Alisporivir intermediate-1
Reactant of Route 4
Reactant of Route 4
Alisporivir intermediate-1
Reactant of Route 5
Reactant of Route 5
Alisporivir intermediate-1
Reactant of Route 6
Reactant of Route 6
Alisporivir intermediate-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.